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Cat. No.: B12404925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for GAT564 (also known

as GIGA-564), a novel anti-CTLA-4 monoclonal antibody, with the established alternative,

ipilimumab. The information is based on publicly available preclinical data and aims to offer a

clear, data-driven overview for independent validation and assessment.

Executive Summary
GAT564 is a fully human monoclonal antibody designed for cancer immunotherapy. Unlike the

first-generation anti-CTLA-4 antibody ipilimumab, which primarily acts by blocking the CTLA-4

checkpoint, GAT564 is engineered to have minimal checkpoint inhibition activity.[1][2][3][4] Its

proposed primary mechanism of action is the selective depletion of regulatory T cells (Tregs)

within the tumor microenvironment through enhanced Fc receptor (FcR) signaling.[4][5][6]

Preclinical studies suggest that this differentiated mechanism may lead to superior anti-tumor

efficacy and a more favorable safety profile compared to ipilimumab.[1][2][7][8] A Phase 1

clinical trial of GIGA-564 initiated in May 2024 is currently recruiting participants with locally

advanced or metastatic solid tumors to evaluate its safety and tolerability.[9][10]

Comparative Data: GAT564 vs. Ipilimumab
The following tables summarize the key quantitative findings from preclinical studies comparing

GAT564 and ipilimumab.
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Table 1: In Vitro Characteristics

Parameter GAT564 Ipilimumab Key Finding

CTLA-4 Binding

Affinity (KD, nM)
High High

Both antibodies

exhibit strong binding

to CTLA-4.

CD80/CD86

Checkpoint Inhibition
Weak/Limited Strong

GAT564 demonstrates

significantly less

blocking of the CTLA-

4 interaction with its

ligands compared to

ipilimumab.[4][5]

Fc Receptor (FcR)

Signaling
Enhanced Standard

GAT564 shows

increased ability to

induce in vitro FcR

signaling, particularly

through murine

FcγRIV and human

FcγRIIIa.[5][11]

Table 2: In Vivo Preclinical Efficacy in Murine Models (hCTLA-4 KI mice with MC38 tumors)
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Parameter GAT564 Ipilimumab p-value Key Finding

Tumor Growth

Inhibition
Enhanced Standard p = 0.004

GAT564

demonstrates

superior anti-

tumor activity

compared to

ipilimumab.[11]

Intratumoral Treg

Depletion
Increased Standard p = 0.026

GAT564 leads to

more effective

depletion of

Tregs within the

tumor.[11]

Peripheral Treg

Proliferation
Reduced Increased p = 9.7e-4

GAT564 induces

significantly less

proliferation of

peripheral Tregs.

[11]

Table 3: Preclinical Toxicology in Murine Models
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Parameter GAT564 Ipilimumab Key Finding

Gastrointestinal &

Liver Toxicity
Reduced Higher

GAT564 was

associated with lower

toxicity in the

gastrointestinal tract

and liver in a four-

week toxicology study.

[7][11]

Colonic & Skin

Inflammation
Reduced Higher

In combination with an

anti-PD-1 antibody,

GAT564 induced less

colonic epithelial

damage and skin

pathology.[5]

Experimental Protocols
The key experiments cited in the preclinical publications were performed as follows:

1. In Vitro Blocking Assays (ELISA and Cell-Based):

Purpose: To determine the ability of GAT564 and ipilimumab to block the interaction between

CTLA-4 and its ligands, CD80 and CD86.

Methodology: Standard ELISA and cell-based signaling assays were used. For the cell-

based assay, a Jurkat T-cell line expressing a luciferase reporter gene under the control of

the NFAT promoter was co-cultured with CHO cells expressing human CTLA-4 and the

respective ligands. The degree of signaling inhibition was measured by luciferase activity.[4]

2. In Vivo Tumor Models:

Purpose: To evaluate the anti-tumor efficacy of GAT564 and ipilimumab.

Methodology: Human CTLA-4 knock-in (hCTLA-4 KI) mice were subcutaneously implanted

with MC38 colon adenocarcinoma cells. Once tumors were established, mice were treated
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with GAT564, ipilimumab, or an isotype control antibody. Tumor volume was measured

regularly to assess treatment efficacy.[4][11]

3. Flow Cytometry Analysis of T Cell Populations:

Purpose: To quantify the effects of GAT564 and ipilimumab on different T cell subsets,

particularly Tregs.

Methodology: Tumors and peripheral lymphoid organs were harvested from treated mice.

Tissues were dissociated into single-cell suspensions and stained with fluorescently labeled

antibodies against various T cell markers (e.g., CD4, CD8, FoxP3, Ki-67). The stained cells

were then analyzed using a flow cytometer to determine the percentage and proliferation

status of different T cell populations.[5]

4. Toxicology Studies:

Purpose: To assess the safety profile of GAT564 in comparison to ipilimumab.

Methodology: hCTLA-4 KI mice were administered multiple doses of GAT564 or ipilimumab

over a four-week period. Tissues from various organs, including the gastrointestinal tract and

liver, were collected for histopathological analysis to evaluate signs of toxicity.[7][11]

Visualizations
Signaling Pathways and Mechanisms
Below are diagrams illustrating the proposed mechanisms of action for ipilimumab and

GAT564, as well as a depiction of the experimental workflow for evaluating anti-tumor efficacy.
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Proposed Mechanism of Action: GAT564 vs. Ipilimumab
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Caption: Comparative mechanisms of Ipilimumab and GAT564.
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Preclinical Efficacy Evaluation Workflow
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Caption: Workflow for in vivo anti-tumor efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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